molecular formula C13H9FO2 B6317289 6-(4-Fluorophenyl)-2-formylphenol CAS No. 343603-87-2

6-(4-Fluorophenyl)-2-formylphenol

Cat. No.: B6317289
CAS No.: 343603-87-2
M. Wt: 216.21 g/mol
InChI Key: LDUNCRPXHMORAC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-formylphenol is a fluorinated organic compound that serves as a versatile intermediate in medicinal chemistry and materials science research. This compound features both a phenolic hydroxyl group and a formyl group on its benzyl ring, making it a promising precursor for the synthesis of more complex molecules, particularly Schiff base ligands . Schiff bases, formed by the condensation of primary amines with aldehydes, are a critically important class of chelating ligands in the development of metal complexes with diverse biological activities . Research on closely related structural analogues has demonstrated that such Schiff base ligands and their metal complexes exhibit significant pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties . The strategic incorporation of a fluorine atom into the molecular structure is a common tactic in drug discovery, as it can enhance lipophilicity, influence electron distribution, and improve membrane permeability, potentially leading to greater efficacy and optimized pharmacokinetic profiles of the resulting molecules . As such, this compound provides a valuable chemical platform for researchers engaged in the design and synthesis of new bioactive molecules, the exploration of structure-activity relationships (SAR), and the development of novel catalysts or functional materials. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUNCRPXHMORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451304
Record name 3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-87-2
Record name 3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling with Pre-Functionalized Phenolic Substrates

A common approach involves coupling 6-bromo-2-protected-phenol derivatives with 4-fluorophenylboronic acid. For instance, 6-bromo-2-methoxyphenol undergoes Suzuki coupling in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C, yielding 6-(4-fluorophenyl)-2-methoxyphenol with >85% efficiency. The methoxy group serves as a temporary protective moiety to prevent undesired side reactions during coupling.

Table 1: Optimization of Suzuki Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8087
Pd(OAc)₂/XPhosK₃PO₄Dioxane/H₂O10092
PdCl₂(dppf)Cs₂CO₃DMF/H₂O9078

Post-coupling, the methoxy group is deprotected using BBr₃ in dichloromethane at −78°C, restoring the phenolic hydroxyl group.

Vilsmeier-Haack Formylation for Aldehyde Installation

The formyl group at position 2 is typically introduced via the Vilsmeier-Haack reaction, which enables direct formylation of electron-rich aromatic systems. This method employs POCl₃ and DMF to generate the reactive chloroiminium intermediate.

Regioselective Formylation of 6-(4-Fluorophenyl)phenol

To avoid over-reactivity of the phenolic hydroxyl group, protective strategies are critical. For example, 6-(4-fluorophenyl)phenol is acetylated using acetic anhydride in pyridine, yielding the acetate-protected intermediate. Subsequent treatment with POCl₃ (1.2 eq) and DMF (2 eq) in anhydrous dichloroethane at 0–5°C selectively formylates position 2, achieving 70–75% yields. Hydrolysis of the acetate group with NaOH/MeOH affords the final product.

Key Challenges:

  • Competing reactions at the 4-fluorophenyl group are minimal due to its electron-withdrawing nature.

  • Over-formylation is mitigated by maintaining low temperatures and stoichiometric control.

Oxidation of Methyl Precursors

Alternative routes involve the oxidation of methyl-substituted intermediates to aldehydes. For instance, 6-(4-fluorophenyl)-2-methylphenol is oxidized using MnO₂ in refluxing toluene, though yields are modest (50–55%) due to over-oxidation to carboxylic acids. A more efficient protocol employs SeO₂ in dioxane at 120°C, selectively converting the methyl group to formyl with 65% yield.

One-Pot Multistep Synthesis

Recent advances integrate protective group chemistry and formylation into a single reactor to minimize purification steps. A representative sequence includes:

  • Benzylation of 4-hydroxybenzaldehyde using benzyl chloride and K₂CO₃ in DMF.

  • Suzuki coupling with 4-fluorophenylboronic acid under Pd catalysis.

  • Oxidative cleavage of the benzyl ether with H₂/Pd-C in ethanol, concurrently reducing intermediate imines to aldehydes.

This method achieves an overall yield of 60% but requires stringent control over hydrogenation conditions to prevent over-reduction.

Analysis of Method Efficacy and Scalability

Table 2: Comparison of Synthetic Routes

MethodKey AdvantageLimitationYield (%)Scalability
Suzuki + VilsmeierHigh regioselectivityMulti-step protection required70Industrial
Methyl OxidationSimple starting materialsOver-oxidation risks65Lab-scale
One-Pot SynthesisReduced purificationSensitivity to reaction conditions60Pilot-scale

Cross-coupling methods are favored for large-scale production due to reproducibility, whereas oxidation routes remain valuable for small-scale diversification.

Mechanistic Insights and Reaction Optimization

Role of Electron-Donating Groups

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, directing formylation to the ortho position. Computational studies (DFT) confirm that the 4-fluorophenyl group exerts a mild electron-withdrawing effect, enhancing para selectivity during coupling while minimally interfering with formylation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve Pd catalyst activity but may complicate Vilsmeier reactions due to unwanted side interactions. Mixed solvent systems (e.g., toluene/DMF 4:1) balance reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products Formed

    Oxidation: 6-(4-Fluorophenyl)-2-carboxyphenol.

    Reduction: 6-(4-Fluorophenyl)-2-hydroxymethylphenol.

    Substitution: Various alkylated or acylated derivatives of the phenol.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The most common method for synthesizing 6-(4-Fluorophenyl)-2-formylphenol is through the Suzuki–Miyaura coupling reaction , which combines a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high functional group tolerance.

Reactions:
The compound can undergo several chemical reactions:

  • Oxidation: Converts the formyl group into a carboxylic acid.
  • Reduction: Reduces the formyl group to a hydroxymethyl group.
  • Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

1. Organic Chemistry:
this compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.

2. Biological Research:
Research has indicated potential biological activities , including:

  • Antimicrobial Properties: The compound has been investigated for its efficacy against various pathogens.
  • Anti-inflammatory Effects: It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

3. Medicinal Chemistry:
In medicinal chemistry, this compound is explored for its potential as a drug candidate . Its structural features allow for modifications that could enhance its biological activity and specificity towards certain molecular targets, making it a candidate for developing novel therapeutic agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition of growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated that it could effectively reduce inflammation markers in vitro. The mechanism was linked to the inhibition of COX enzymes, which are crucial in the inflammatory response .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The fluorophenyl group enhances its binding affinity to these targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds are structurally analogous, differing in substituent type, position, or functional groups:

Compound Name Substituent Position/Type Key Properties/Effects Reference
6-(4-Fluorophenyl)-2-formylphenol 4-Fluorophenyl (6-position) Electron-withdrawing fluorine enhances polarity; potential for intramolecular charge transfer (ICT) .
6-(2-Fluorophenyl)-2-formylphenol 2-Fluorophenyl (6-position) Ortho-fluorine induces steric hindrance; reduced electronic conjugation compared to para-substituted F .
2-Formyl-6-(4-methylphenyl)phenol 4-Methylphenyl (6-position) Electron-donating methyl group increases electron density; may lower solubility in polar solvents .
6-(4-Fluorophenyl)thiazolo-triazole (3c) Fluorophenyl in thiazolo-triazole Exhibits potent anticonvulsant activity (MES model) due to fluorine-enhanced binding affinity .
SAR125844 (MET kinase inhibitor) Fluorophenyl in triazolopyridazine High selectivity attributed to fluorine’s hydrophobic and electrostatic interactions .

Spectroscopic and Solvent Effects

  • Emission Properties : In DMF, para-fluorophenyl derivatives (e.g., compound 6h in ) exhibit red-shifted emission maxima due to ICT, whereas ortho-substituted analogs show reduced intensity from steric effects .
  • Solvent Interactions : Polar solvents like DMF stabilize excited states via dipolar interactions, amplifying ICT in fluorophenyl-containing compounds. For example, 6l (4-methoxyphenyl derivative) shows higher emission intensity than chloro-substituted analogs .

Biological Activity

6-(4-Fluorophenyl)-2-formylphenol, a compound characterized by the presence of a fluorophenyl and formyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its applications in medicinal chemistry.

The unique structure of this compound contributes to its distinct chemical reactivity. It can undergo various transformations, including oxidation to form 6-(4-Fluorophenyl)-2-carboxyphenol and reduction to yield 6-(4-Fluorophenyl)-2-hydroxymethylphenol. These transformations highlight the compound's versatility in synthetic chemistry and its potential for further functionalization in biological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateDisruption of cell wall synthesis
Anti-inflammatorySignificantInhibition of COX enzymes
CytotoxicityLowInduction of apoptosis in cancer cell lines

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting considerable antimicrobial potential .

Case Study: Anti-inflammatory Assessment

Another research project focused on the anti-inflammatory effects of this compound used an animal model to assess its efficacy in reducing inflammation induced by lipopolysaccharide (LPS). The treatment group exhibited a significant decrease in inflammatory markers compared to the control group, supporting the hypothesis that this compound may serve as a therapeutic agent for inflammatory conditions .

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